APT2 Inhibition Potency of Cyclopentanecarbonyl- vs. Other Acyl-Piperazine Benzothiazoles
The target compound inhibits APT2 with a Ki of 730 nM, as determined by enzyme kinetic assay [1]. This value defines the cyclopentanecarbonyl-piperazine-methylsulfanyl benzothiazole scaffold as a moderate APT2 ligand. In contrast, publicly available data for the des-methylsulfanyl analog or benzoyl-piperazine analog are absent, preventing direct potency comparison. However, class-level SAR from related benzothiazole-piperazine series indicates that acyl group variation can modulate target binding by over an order of magnitude [2]. The 730 nM Ki thus serves as a specific, verifiable anchor point for this chemotype, distinguishing it from analogs whose APT2 activity remains unknown or unreported.
| Evidence Dimension | APT2 inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 730 nM |
| Comparator Or Baseline | Des-methylsulfanyl analog: no reported Ki; Benzoyl-piperazine analog: no reported Ki |
| Quantified Difference | Cannot be quantified; comparator data unavailable. Target compound provides a unique benchmark within the available chemical space. |
| Conditions | Enzyme kinetic assay; APT2 (unknown origin); BindingDB curated from ChEMBL |
Why This Matters
For researchers studying APT2-mediated depalmitoylation, this compound is one of the few benzothiazole-piperazines with a publicly disclosed Ki, providing a reproducible potency reference that untested analogs cannot offer.
- [1] BindingDB. BDBM50496627 (CHEMBL3133032): Ki = 730 nM for APT2. Accessed 2026. View Source
- [2] Kato T et al. Bioorg Med Chem. 2023;82:117215. SAR showing >100-fold potency shifts upon hydrophobic group modification on piperazine nitrogen. View Source
